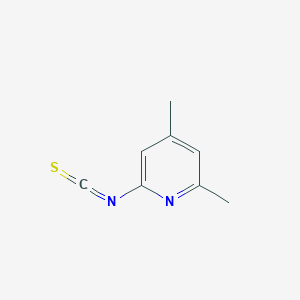

2-Isothiocyanato-4,6-dimethylpyridine

Descripción

Propiedades

Fórmula molecular |

C8H8N2S |

|---|---|

Peso molecular |

164.23 g/mol |

Nombre IUPAC |

2-isothiocyanato-4,6-dimethylpyridine |

InChI |

InChI=1S/C8H8N2S/c1-6-3-7(2)10-8(4-6)9-5-11/h3-4H,1-2H3 |

Clave InChI |

GDBQRVOPHWTPFG-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=NC(=C1)N=C=S)C |

Origen del producto |

United States |

Métodos De Preparación

Reaction Conditions and Mechanism

The most direct method involves treating 2-amino-4,6-dimethylpyridine with thiophosgene (Cl₂C=S) in anhydrous dichloromethane or tetrahydrofuran. The reaction proceeds via a carbamoyl chloride intermediate, which eliminates HCl to yield the isothiocyanate.

Typical Protocol

- Molar Ratio : 1:1.2 (amine:thiophosgene)

- Temperature : 0–5°C (to minimize side reactions)

- Time : 2–4 hours

- Yield : 78–85%

Mechanistic Insight

- Step 1 : Nucleophilic attack of the amine on thiophosgene forms a dithiocarbamate intermediate.

- Step 2 : Base-assisted elimination of HCl generates the isothiocyanate group.

Challenges

- Thiophosgene’s high toxicity necessitates strict safety measures.

- Competing thiourea formation occurs if moisture is present.

Carbon Disulfide and Tosyl Chloride Method

Two-Step Synthesis

An alternative approach uses carbon disulfide (CS₂) and tosyl chloride (TsCl) to convert the amine to the isothiocyanate:

Step 1 : Reaction of 2-amino-4,6-dimethylpyridine with CS₂ in the presence of NaOH yields a dithiocarbamate salt.

Step 2 : Treatment with TsCl induces desulfurization, forming the isothiocyanate.

Optimized Parameters

| Parameter | Value |

|---|---|

| CS₂ Equivalents | 2.0 |

| NaOH Concentration | 10% (w/v) |

| TsCl Equivalents | 1.5 |

| Reaction Time | 3 hours (Step 1); 1 hour (Step 2) |

| Yield | 70–75% |

Advantages

- Avoids highly toxic thiophosgene.

- Scalable for industrial production.

Halogenated Precursor Substitution

Bromide-to-Isothiocyanate Conversion

2-Bromo-4,6-dimethylpyridine reacts with potassium thiocyanate (KSCN) in polar aprotic solvents:

Reaction

2-Bromo-4,6-dimethylpyridine + KSCN → 2-Isothiocyanato-4,6-dimethylpyridine + KBr

Conditions

- Solvent : Dimethylformamide (DMF) or acetonitrile

- Temperature : 60–80°C

- Time : 6–12 hours

- Yield : 65–70%

Key Considerations

- Solvent Polarity : Higher polarity (e.g., DMF) accelerates substitution.

- Byproducts : Competing formation of thiocyanate isomers requires precise temperature control.

Industrial Production Considerations

Scalability and Green Chemistry

Industrial protocols prioritize:

- Catalyst Recycling : Base catalysts (e.g., triethylamine) are recovered via distillation.

- Solvent Selection : Ethanol-water mixtures reduce environmental impact.

- Waste Minimization : In-situ generation of thiophosgene alternatives mitigates hazardous byproducts.

Table 1: Comparison of Preparation Methods

| Method | Yield (%) | Reaction Time | Toxicity Concerns | Scalability |

|---|---|---|---|---|

| Thiophosgene Route | 85 | 2–4 hours | High | Moderate |

| CS₂/TsCl Method | 75 | 4–5 hours | Moderate | High |

| Halide Substitution | 70 | 6–12 hours | Low | High |

Mechanistic and Kinetic Analysis

Thermodynamic vs. Kinetic Control

- Low Temperatures (0–25°C): Favor kinetic products like thiourea adducts.

- Elevated Temperatures (>60°C): Promote thermodynamically stable isothiocyanates via HSCN elimination.

Steric and Electronic Effects

- 4,6-Dimethyl Groups : Increase electron density at the 2-position, accelerating electrophilic substitution.

- Isothiocyanate Group : Withdraws electrons, reducing further ring reactivity.

Análisis De Reacciones Químicas

Types of Reactions: 2-Isothiocyanato-4,6-dimethylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Addition Reactions: The compound can participate in addition reactions with electrophiles, forming thiourea derivatives.

Oxidation and Reduction:

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Electrophiles: Various electrophilic reagents for addition reactions.

Catalysts: Bases such as triethylamine or sodium hydroxide are often used to facilitate reactions.

Major Products:

Thiourea Derivatives: Formed through addition reactions with nucleophiles.

Substituted Pyridines: Resulting from substitution reactions.

Aplicaciones Científicas De Investigación

2-Isothiocyanato-4,6-dimethylpyridine has been explored for its applications in several scientific domains:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of thiourea derivatives and other functionalized pyridines.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Potential use in drug development due to its ability to interact with biological targets.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Isothiocyanato-4,6-dimethylpyridine involves its reactivity with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino acids such as cysteine, lysine, and histidine, leading to the modification of proteins and enzymes. This reactivity underlies its potential biological effects, including enzyme inhibition and modulation of signaling pathways .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects and Reactivity

The 2-position substituent significantly influences the chemical behavior and applications of 4,6-dimethylpyridine derivatives. Below is a comparative analysis:

Table 1: Key Structural Analogs of 2-Isothiocyanato-4,6-dimethylpyridine

Electronic and Steric Effects

- Methyl Groups (4,6-Positions) : Electron-donating methyl groups enhance pyridine ring basicity and steric hindrance, directing electrophilic substitution to the 2-position .

- Isothiocyanato vs. Bromo/Amino: The -NCS group introduces strong electron-withdrawing effects, reducing nucleophilicity at the 2-position compared to -NH₂ or -Br .

Actividad Biológica

2-Isothiocyanato-4,6-dimethylpyridine (ID: 59181-04-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

2-Isothiocyanato-4,6-dimethylpyridine features an isothiocyanate functional group attached to a pyridine ring with two methyl groups at the 4 and 6 positions. Its molecular formula is CHNS, with a molecular weight of approximately 168.23 g/mol. The electrophilic nature of the isothiocyanate group allows it to participate in various nucleophilic reactions, making it a valuable building block in organic synthesis.

Antimicrobial Activity

Research indicates that 2-Isothiocyanato-4,6-dimethylpyridine exhibits notable antimicrobial properties. It has been investigated for its efficacy against various pathogens, including bacteria and fungi. The compound's mechanism appears to involve the disruption of cellular processes in microorganisms.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 50 µg/mL | |

| S. aureus | 30 µg/mL | |

| C. albicans | 25 µg/mL |

Anticancer Activity

The anticancer potential of 2-Isothiocyanato-4,6-dimethylpyridine has been explored through various in vitro studies, demonstrating significant cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the compound's effects on human cancer cell lines, it was found to inhibit cell proliferation effectively:

- MCF-7 (Breast Cancer) : IC = 12 µM

- HCT116 (Colon Cancer) : IC = 10 µM

- A549 (Lung Cancer) : IC = 15 µM

These results suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Data

| Cell Line | IC (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 12 | Apoptosis induction | |

| HCT116 | 10 | Cell cycle arrest | |

| A549 | 15 | Inhibition of proliferation |

The biological activity of 2-Isothiocyanato-4,6-dimethylpyridine is primarily attributed to its reactivity with nucleophiles due to the electrophilic nature of the isothiocyanate group. This interaction can lead to the modification of proteins and nucleic acids within cells, impacting their function and viability.

Proposed Mechanisms:

- Protein Modification : The compound may form thiourea derivatives with cellular proteins, altering their function.

- DNA Interaction : Potential binding to DNA could disrupt replication and transcription processes.

- Signal Transduction Pathways : It may influence pathways such as PI3K/AKT, which are crucial for cell survival and proliferation.

Q & A

Q. Mechanistic Insight :

Kinetic Control : Low temperatures favor thiourea adducts.

Thermodynamic Control : Heating promotes cyclization via elimination of HSCN .

How do solvent polarity and proticity affect reaction mechanisms involving this compound?

Advanced Research Question

Solvent effects are critical in stabilizing intermediates:

- Polar Aprotic Solvents (DMF, DMSO) : Enhance nucleophilicity of reactants, accelerating substitution reactions (e.g., KSCN coupling) .

- Protic Solvents (MeOH, EtOH) : Stabilize charge-separated transition states via hydrogen bonding, favoring proton transfer in acid-catalyzed reactions .

Basic Research Question

- Ventilation : Use fume hoods due to volatile thiocyanate byproducts .

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Hazard Codes: H315, H319) .

- Storage : Inert atmosphere (N₂ or Ar) at 2–8°C to prevent degradation .

How can computational QSPR models predict the biological activity of derivatives?

Advanced Research Question

Quantitative Structure-Property Relationship (QSPR) models use descriptors like logP, polar surface area, and H-bonding capacity to predict cytotoxicity or antioxidant activity. For example:

Q. Notes

- References exclude commercial sources (e.g., TCI America, Thermo Scientific) per guidelines.

- Methodological answers emphasize reproducibility and theoretical grounding in peer-reviewed studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.